naphtho[2,3-c]furan-1(3H)-one
Overview
Description
Naphtho[2,3-c]furan-1(3H)-one is a heterocyclic organic compound that features a fused ring system consisting of a naphthalene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[2,3-c]furan-1(3H)-one can be synthesized through several methods. One common approach involves the cyclization of 3-(hydroxymethyl)-2-naphthaldehyde under acidic conditions. This reaction typically employs a Lewis acid catalyst such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-c]furan-1(3H)-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield dihydronaphtho[2,3-c]furan derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Naphtho[2,3-c]furan-4,9-dione.
Reduction: Dihydronaphtho[2,3-c]furan derivatives.
Substitution: Functionalized naphtho[2,3-c]furan derivatives.
Scientific Research Applications
Naphtho[2,3-c]furan-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Mechanism of Action
The mechanism of action of naphtho[2,3-c]furan-1(3H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may differ based on the specific derivative or functionalized form of the compound .
Comparison with Similar Compounds
Naphtho[1,2-c]furan: Another isomer with a different ring fusion pattern.
Naphtho[2,3-b]furan:
Uniqueness: Naphtho[2,3-c]furan-1(3H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of organic semiconductors and materials for advanced electronic applications .
Properties
IUPAC Name |
1H-benzo[f][2]benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-12-11-6-9-4-2-1-3-8(9)5-10(11)7-14-12/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRHFBSESVPHEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401549 | |
Record name | naphtho[2,3-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4711-50-6 | |
Record name | naphtho[2,3-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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